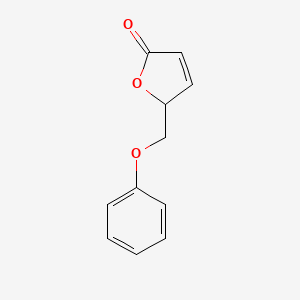
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a methoxyphenyl group and a phenylethenyl group attached to the carbazole core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the carbazole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where the carbazole derivative reacts with styrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the phenylethenyl group, converting it into a phenylethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学研究应用
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of 9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole depends on its application:
In Organic Electronics: The compound facilitates exciton diffusion and charge transport through its conjugated system, enhancing the performance of devices like OLEDs and photovoltaic cells.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
9-(4-Methoxyphenyl)-9H-carbazole: Lacks the phenylethenyl group, resulting in different electronic properties.
3-(2-Phenylethenyl)-9H-carbazole: Lacks the methoxyphenyl group, affecting its reactivity and applications.
9-(4-Methoxyphenyl)-3-(2-methylphenylethenyl)-9H-carbazole: Contains a methyl-substituted phenylethenyl group, leading to variations in its chemical behavior.
Uniqueness
9-(4-Methoxyphenyl)-3-(2-phenylethenyl)-9H-carbazole is unique due to the combination of the methoxyphenyl and phenylethenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific charge transport and optical characteristics.
属性
CAS 编号 |
84746-65-6 |
|---|---|
分子式 |
C27H21NO |
分子量 |
375.5 g/mol |
IUPAC 名称 |
9-(4-methoxyphenyl)-3-(2-phenylethenyl)carbazole |
InChI |
InChI=1S/C27H21NO/c1-29-23-16-14-22(15-17-23)28-26-10-6-5-9-24(26)25-19-21(13-18-27(25)28)12-11-20-7-3-2-4-8-20/h2-19H,1H3 |
InChI 键 |
RKXQIGXUUKXLQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=CC4=CC=CC=C4)C5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



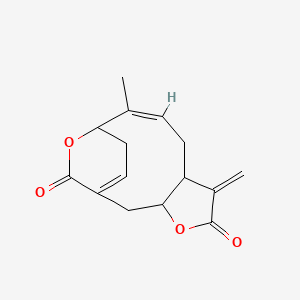

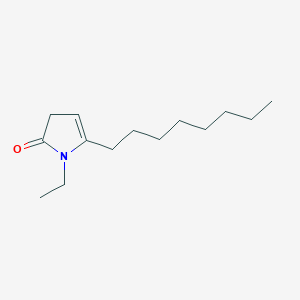
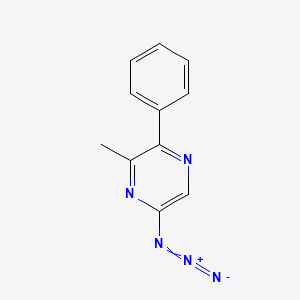



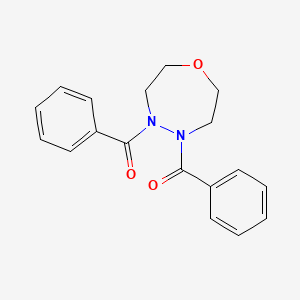
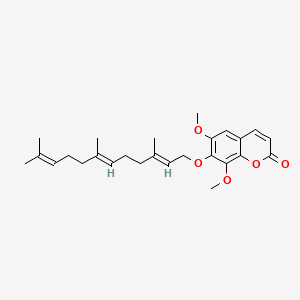
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)


